Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate
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Description
Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate, commonly known as MBX-8025, is a small molecule drug that has been developed for the treatment of rare genetic disorders. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism.
Scientific Research Applications
- Application : Palladium-catalyzed sp3 C–H acetoxylation at the β-position of α,α-disubstituted α-amino acids using PhI(OAc)₂ provides a straightforward route to non-natural β-acetoxy-α-amino acids. This method enables the synthesis of challenging target molecules with densely functionalized structures .
- Application : Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate can be used as a reactive chlorosilyl group in the preparation of hybrid particles, such as SiO₂ with polystyrene grafted on its surface .
- Application : The compound can serve as a monomer in emulsion polymerizations. For instance, it can be incorporated into acrylic monomers like methyl methacrylate or 2-ethylhexyl acrylate, contributing to the synthesis of functional polymers .
Catalysis and Organic Synthesis
Hybrid Materials Preparation
Emulsion Polymerization
properties
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXAXIRUWJIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
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